2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)a cetamide
Description
This compound is a 1,2,4-triazole-derived acetamide featuring a 2-methylphenyl substituent at position 5 of the triazole ring and a 3,4-dichlorophenyl group on the acetamide nitrogen. Its structure integrates sulfur-linked thioether and amide functionalities, which are critical for interactions with biological targets.
The 3,4-dichlorophenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding. The 2-methylphenyl group may influence steric effects and metabolic stability compared to other aryl substituents .
Properties
Molecular Formula |
C17H15Cl2N5OS |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-4-2-3-5-12(10)16-22-23-17(24(16)20)26-9-15(25)21-11-6-7-13(18)14(19)8-11/h2-8H,9,20H2,1H3,(H,21,25) |
InChI Key |
USFHQABXZJMURA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the electrochemical oxidation of semicarbazone at a platinum electrode. The reaction is carried out in acetonitrile using lithium perchlorate as a supporting electrolyte . The semicarbazone is prepared by reacting semicarbazide hydrochloride with an aldehyde in the presence of sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of electrochemical synthesis and the use of controlled potential electrolysis can be scaled up for industrial applications. The use of non-hazardous reagents and room temperature conditions makes this method environmentally friendly and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using electrochemical methods.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Lithium perchlorate in acetonitrile.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Halogenated solvents and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its antimicrobial and antifungal properties.
Pharmaceuticals: It is being studied for its potential use as an antibacterial agent, particularly against drug-resistant bacteria.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to bacterial enzymes, inhibiting their function and leading to the death of the bacterial cell . The dichlorophenyl group enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*ClogP values estimated via analogous structures.
Key Findings from Comparative Studies:
Substituent Effects on Receptor Affinity :
- The 2-methylphenyl group in the target compound provides a balance between steric bulk and lipophilicity, favoring σ-receptor interactions. In contrast, the pyridyl group in AS113 introduces polarizability, weakening hydrophobic binding and reducing affinity .
- Unsubstituted phenyl (ZINC2445427) increases lipophilicity but may accelerate CYP450-mediated metabolism .
Anti-Exudative Activity :
- Furan-2-yl derivatives () exhibit significant anti-exudative effects, with 10 mg/kg doses showing efficacy comparable to diclofenac sodium (8 mg/kg). However, their lower metabolic stability limits therapeutic utility compared to methylphenyl or chlorophenyl analogs .
Halogen Positioning: The 3,4-dichlorophenyl group in the target compound enhances σ-receptor selectivity over 5-chloro-2-methylphenyl derivatives (585560-69-6), which may preferentially bind to peripheral cannabinoid receptors .
Biological Activity
The compound 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound is primarily studied for its potential applications in pharmaceuticals, particularly as an antimicrobial and antifungal agent. The triazole ring system is known for its ability to interact with various biological targets, making it a significant subject of research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.4 g/mol. Its structure includes a triazole ring and a dichlorophenyl acetamide moiety, which are critical for its biological activity. The IUPAC name is 2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide .
| Property | Value |
|---|---|
| Molecular Formula | C18H18Cl2N5OS |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
| InChI Key | XVKRFBBNZQTSSR-UHFFFAOYSA-N |
Antimicrobial and Antifungal Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various pathogenic fungi by disrupting their cell membrane integrity or interfering with their metabolic pathways . The specific compound in focus has been evaluated for its efficacy against several strains of fungi and bacteria.
The proposed mechanism of action for this compound involves inhibition of specific enzymes critical for fungal growth. Triazoles typically inhibit lanosterol 14α-demethylase , an enzyme involved in ergosterol biosynthesis, leading to increased membrane permeability and ultimately cell death . Additionally, this compound may interact with cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds.
Study on Antifungal Activity
A study demonstrated that 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dichlorophenyl)acetamide exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antifungal agents like fluconazole .
Cytotoxicity Assessment
Another important aspect of research focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells through activation of caspase pathways while exhibiting minimal toxicity to normal cells . This selectivity highlights its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
